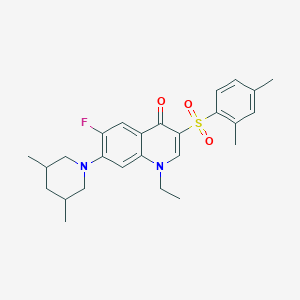

![molecular formula C20H18N2O3S2 B2538127 N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide CAS No. 478033-50-0](/img/structure/B2538127.png)

N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide involves the condensation of 4-methylbenzenesulfonohydrazide with aromatic carbonyl compounds. This process is facilitated by the use of polystyrene sulfonic acid in an aqueous medium, as described in the synthesis of related hydrazone derivatives. These derivatives are synthesized to evaluate their potential as antimicrobial agents, indicating that the compound may also possess similar biological activities .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not provided, related compounds have been studied using techniques such as single-crystal X-ray diffraction. These studies reveal that noncovalent interactions, such as hydrogen bonding and weak C-H···π interactions, play a significant role in stabilizing the crystal structure. Additionally, the use of Hirshfeld surface analysis and 3D energy framework diagrams can provide insights into the stabilizing interaction energies within the crystal packing of similar compounds .

Chemical Reactions Analysis

The reactivity of the hydrazone group in this compound can be inferred from the use of related sulfonylhydrazide reagents in various chemical transformations. For instance, o-Nitrobenzenesulfonylhydrazide (NBSH) is used for the synthesis of allenes, reductive transposition of allylic alcohols, and deoxygenation of alcohols. These reactions proceed via Mitsunobu displacement followed by in situ elimination, suggesting that the hydrazone group in the compound of interest may also participate in similar chemical reactions under appropriate conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from the properties of related compounds. The solubility in aqueous media, as indicated by the synthesis in water, suggests potential for good solubility or at least interaction with polar solvents. The presence of the hydrazone moiety may also imply the potential for tautomerism, which could affect the compound's stability and reactivity. The antimicrobial evaluation of similar compounds suggests that the compound may also exhibit biological activity, which could be related to its physical and chemical properties .

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets due to their versatile structure . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Based on the known activities of thiophene derivatives, it can be inferred that this compound could potentially have a range of effects at the molecular and cellular level .

properties

IUPAC Name |

N'-(4-methylphenyl)sulfonyl-4,5-dihydrobenzo[g][1]benzothiole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c1-13-6-10-16(11-7-13)27(24,25)22-21-20(23)18-12-15-9-8-14-4-2-3-5-17(14)19(15)26-18/h2-7,10-12,22H,8-9H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFOBARFWOTYGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B2538046.png)

![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2538048.png)

![3-acetyl-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2538050.png)

![6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2538057.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2538058.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2538059.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2538065.png)

![N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2538066.png)